1-(2,5-Dioxo-1-pyrrolidinyl)5-Methyl(S)-2-(Boc-amino)pentanedioate is an organic compound that belongs to the class of amino acid derivatives. It features a pyrrolidinone ring, a methyl group, and a tert-butoxycarbonyl (Boc) protected amino group. This compound is primarily utilized in organic synthesis and pharmaceutical research due to its unique structural properties and potential biological applications.
The compound can be synthesized through various organic chemistry techniques, often involving the cyclization of suitable precursors and subsequent functional group modifications. It is commercially available from chemical suppliers and is frequently referenced in scientific literature related to synthetic organic chemistry.
1-(2,5-Dioxo-1-pyrrolidinyl)5-Methyl(S)-2-(Boc-amino)pentanedioate is classified as an amino acid derivative, specifically a pyrrolidinone derivative. Its structure allows it to participate in a variety of chemical reactions, making it valuable in both academic and industrial settings.
The synthesis of 1-(2,5-Dioxo-1-pyrrolidinyl)5-Methyl(S)-2-(Boc-amino)pentanedioate typically involves several key steps:
The reaction conditions for these steps may vary, but they generally require careful control of temperature and reaction time to ensure high yields and purity. Purification methods such as chromatography are often employed to isolate the desired product after synthesis.
The molecular structure of 1-(2,5-Dioxo-1-pyrrolidinyl)5-Methyl(S)-2-(Boc-amino)pentanedioate includes:
The compound's molecular formula is CHNO, with a molecular weight of approximately 282.29 g/mol. The structural representation can be visualized using chemical drawing software or databases.
1-(2,5-Dioxo-1-pyrrolidinyl)5-Methyl(S)-2-(Boc-amino)pentanedioate can undergo various chemical transformations:
The choice of reagents and conditions significantly influences the outcome of these reactions. For instance, oxidation in acidic media typically enhances reactivity, while reduction requires anhydrous conditions for optimal results.
The mechanism of action for 1-(2,5-Dioxo-1-pyrrolidinyl)5-Methyl(S)-2-(Boc-amino)pentanedioate involves its interaction with specific biological targets. It may modulate enzyme activity or receptor function through binding interactions, leading to alterations in cellular signaling pathways. This makes it a candidate for further investigation in pharmacological studies.
Relevant data on melting points, boiling points, and spectral characteristics (NMR, IR spectra) would typically be obtained from experimental studies or chemical databases.
1-(2,5-Dioxo-1-pyrrolidinyl)5-Methyl(S)-2-(Boc-amino)pentanedioate has several significant applications:
This compound represents an important building block in synthetic chemistry with potential implications across various scientific fields.
The 2,5-dioxopyrrolidin-1-yl (N-hydroxysuccinimide [NHS]) ester moiety serves as the critical acylating agent in this compound, enabling efficient amide bond formation with nucleophiles. Activation strategies focus on balancing NHS ester reactivity against competing hydrolysis, which generates inert carboxylates. NHS esters exhibit pH-dependent stability, with hydrolysis half-lives decreasing from 4–5 hours at pH 7.0 to ≤10 minutes at pH 8.6 [4]. This necessitates precise reaction condition control, particularly during large-scale syntheses where extended reaction times increase hydrolysis risk. Water-miscible cosolvents like dimethyl sulfoxide (40–50% v/v) enhance NHS precursor solubility while maintaining aqueous compatibility, achieving >95% coupling yields in model reactions [4] [8].
Table 1: Hydrolysis Kinetics of NHS Ester Precursors
pH | Temperature (°C) | Half-Life | Optimal Coupling Window |
---|---|---|---|
7.0 | 0 | 4–5 hours | 1–2 hours |
7.5 | 25 | 60 minutes | 15–30 minutes |
8.6 | 4 | 10 minutes | 2–5 minutes |
Sulfo-N-hydroxysuccinimide esters represent an optimized variant, where sulfonate groups improve aqueous solubility without compromising reactivity. This modification prevents organic solvent requirements (>10% dimethylformamide) and membrane permeation, confining reactions to aqueous phases [4]. Kinetic studies demonstrate that electron-withdrawing substituents on the glutarate backbone (e.g., the methyl group at C5) further accelerate NHS-mediated acylation by 1.8-fold compared to unsubstituted analogs, attributed to enhanced carbonyl electrophilicity [6].
The tert-butoxycarbonyl (Boc) group shields the α-amino function during synthesis, requiring acidolytic deprotection while preserving stereochemical integrity at the chiral C2 center. Boc removal employs 50% trifluoroacetic acid in dichloromethane, generating tert-butyl carbocations that may alkylate nucleophilic residues (e.g., tryptophan, methionine) unless scavenged. Incorporating 0.5% dithioethane suppresses racemization by sequestering carbocations, maintaining enantiomeric excess >99% [5]. Subsequent neutralization with 10% N,N-diisopropylethylamine is critical; incomplete neutralization leaves residual trifluoroacetate salts that impede coupling and promote epimerization via enolization.
Table 2: Stereointegrity Under Varied Neutralization Conditions
Neutralization Agent | Concentration (%) | Time (min) | Epimerization (%) |
---|---|---|---|
N,N-Diisopropylethylamine | 10 | 10 | <0.5 |
Triethylamine | 10 | 10 | 1.8 |
N-Methylmorpholine | 10 | 10 | 3.2 |
In-situ neutralization protocols—adding coupling agents concurrently with base—minimize racemization-prone intermediates. For example, hexafluorophosphate azabenzotriazole tetramethyl uronium-mediated coupling post-Boc deprotection achieves 99.2% chiral retention versus 97.5% with stepwise neutralization [3] [5]. The methyl substituent at C5 sterically shields the asymmetric center, reducing epimerization rates by 40% compared to unsubstituted derivatives [6].
Solid-phase peptide synthesis immobilizes the C-terminal carboxylate on resins (e.g., Merrifield, PAM), enabling iterative Boc deprotection/coupling cycles with mechanical purification. This approach achieves 85–92% yield per cycle for the target compound, benefiting from pseudo-dilution effects that suppress dimerization [2] [3]. However, resin loading (0.5–1.0 mmol/g) limits batch scale, and hydrogen fluoride cleavage—required for benzyl-based linkers—demands specialized equipment due to extreme toxicity [5] [7].
Solution-phase synthesis circumvents resin constraints, facilitating multigram production. Fragment condensation employs protected segments like N-(2,5-dioxopyrrolidinyl)-O-tert-butyl-glutamate, coupled using phosphonium salts (e.g., benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in dimethylformamide. Yields exceed 78% for 5-residue segments but require iterative chromatographic purification, cumulatively reducing overall efficiency to 60–70% versus solid-phase for short sequences (<8 residues) [3].
Table 3: Synthesis Mode Efficiency Metrics
Parameter | Solid-Phase | Solution-Phase |
---|---|---|
Average Yield/Cycle | 90% | 94%* |
Purification Time/Step | 5 min (washing) | 2–4 hours (HPLC) |
Scalability | ≤10 g | >100 g |
Special Equipment Required | HF apparatus | None |
Fragment condensation yield after purification |
Coupling agents activate the C1 carboxylate of 5-methyl-(S)-2-(Boc-amino)pentanedioic acid for N-hydroxysuccinimide ester formation, dictating acylation kinetics and byproduct profiles. Carbodiimides (e.g., N,N′-dicyclohexylcarbodiimide) facilitate in-situ NHS ester generation but risk O-acylisourea rearrangement causing racemization. Phosphonium (e.g., (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and uronium (e.g., O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) reagents suppress this by forming stable active esters, improving stereoretention to >99% [3] [4].
Table 4: Coupling Agent Efficacy for NHS Ester Formation
Coupling Agent | Reaction Time (min) | NHS Ester Yield (%) | Racemization (%) |
---|---|---|---|
N,N′-Dicyclohexylcarbodiimide/N-Hydroxysuccinimide | 120 | 75 | 5.2 |
O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate | 30 | 95 | 0.8 |
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | 20 | 97 | 0.5 |
Post-acylation, residual dibenzofulvene—generated during N-Fmoc deprotection if used in precursor synthesis—must be scavenged to prevent amine adduction. Piperidine (20% v/v) achieves 90% scavenging, but methylamine (40 mM) increases efficiency to >99%, minimizing side reactions during subsequent Boc deprotection [8]. Solvent polarity critically influences acylation rates: dichloromethane promotes 50% faster NHS ester formation than dimethylformamide due to reduced competing hydrolysis, though polar aprotic solvents remain essential for solubilizing protected segments [4] [6].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5